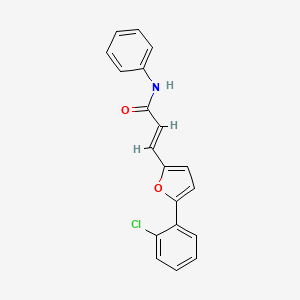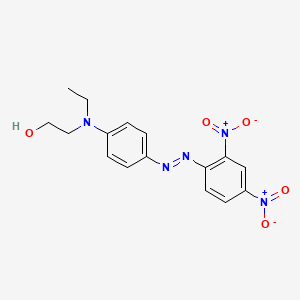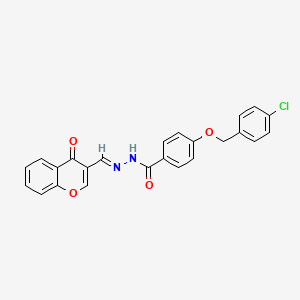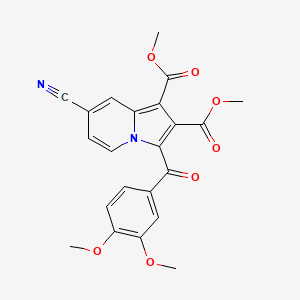
rel-(4aR,10aS)-4a,5,10,10a-Tetrahydro-5,10-methanobenzocycloocten-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for RCL T179825 are not extensively documented in the available literature. it is typically synthesized through organic synthesis methods involving the formation of carbon-oxygen bonds. Industrial production methods for such compounds often involve multi-step synthesis processes, including purification and characterization to ensure the desired product’s identity and purity .
Análisis De Reacciones Químicas
RCL T179825 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
RCL T179825 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of RCL T179825 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect .
Comparación Con Compuestos Similares
RCL T179825 can be compared with other similar compounds, such as:
Borane dimethyl sulfide complex: This compound has a similar molecular structure and is used in similar applications, including organic synthesis and as a reducing agent.
N-(3-Methylphenyl)-2-oxo-2-((2E)-2-{[1-Phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}hydrazino)acetamide: This compound has a different molecular structure but shares similar applications in drug discovery and development.
RCL T179825 is unique due to its specific molecular structure and the range of applications it offers in various scientific fields .
Propiedades
Número CAS |
1217519-02-2 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
(2S,7R)-tricyclo[6.4.1.02,7]trideca-3,5,9,11-tetraen-13-one |
InChI |
InChI=1S/C13H12O/c14-13-11-7-3-4-8-12(13)10-6-2-1-5-9(10)11/h1-12H/t9-,10+,11?,12? |
Clave InChI |
ODYPPHQNEWLUFF-ZYANWLCNSA-N |
SMILES isomérico |
C1=C[C@@H]2[C@H](C=C1)C3C=CC=CC2C3=O |
SMILES canónico |
C1=CC2C(C=C1)C3C=CC=CC2C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


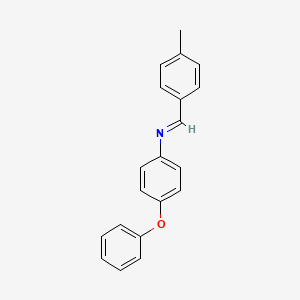
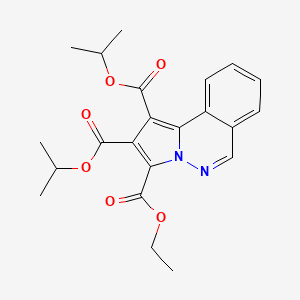
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
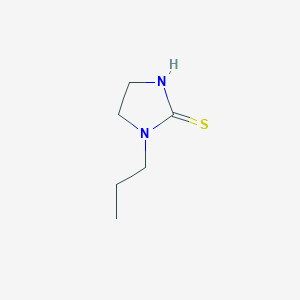
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
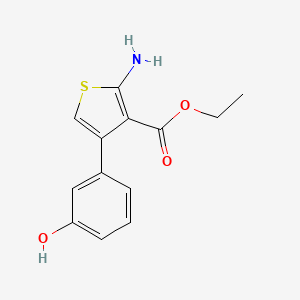
![2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15076133.png)

